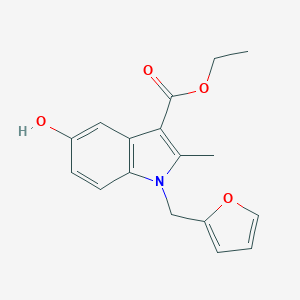

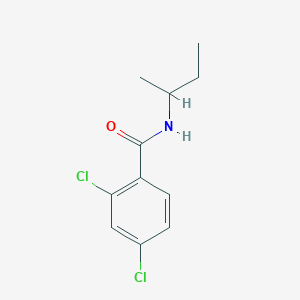

![molecular formula C16H23NO2 B271603 2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)

2-[(Cyclooctylamino)methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(Cyclooctylamino)methyl]benzoic acid, also known as Gabapentin, is a drug that is commonly used to treat neuropathic pain and epilepsy. Gabapentin was first synthesized in 1975 by researchers at Parke-Davis Laboratories, and it was approved by the FDA in 1993. Gabapentin is a GABA analog, which means that it mimics the action of the neurotransmitter GABA in the brain.

Wirkmechanismus

2-[(Cyclooctylamino)methyl]benzoic acid works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the brain. This binding reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. 2-[(Cyclooctylamino)methyl]benzoic acid also increases the synthesis and release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability.

Biochemical and Physiological Effects:

2-[(Cyclooctylamino)methyl]benzoic acid has several biochemical and physiological effects in the body. It has been shown to increase the levels of GABA in the brain, which reduces neuronal excitability and can lead to a reduction in pain and seizures. 2-[(Cyclooctylamino)methyl]benzoic acid has also been shown to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. Additionally, gabapentin has been shown to reduce the activity of NMDA receptors, which are involved in the development of neuropathic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using gabapentin in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its use in treating neuropathic pain and epilepsy. Additionally, gabapentin has a relatively low toxicity profile and is generally well-tolerated by patients. One limitation of using gabapentin in lab experiments is that it can have variable effects depending on the type of pain being studied. Additionally, gabapentin can have side effects, such as dizziness and sedation, which can affect the results of lab experiments.

Zukünftige Richtungen

There are several future directions for the study of gabapentin. One area of research is the development of new formulations of gabapentin that can be administered more easily and have fewer side effects. Another area of research is the study of gabapentin in combination with other drugs for the treatment of neuropathic pain and epilepsy. Additionally, there is ongoing research into the use of gabapentin for the treatment of other conditions, such as anxiety and bipolar disorder. Finally, there is a need for further research into the long-term effects of gabapentin use, particularly in patients with chronic pain or epilepsy.

Synthesemethoden

The synthesis of 2-[(Cyclooctylamino)methyl]benzoic acid involves several steps. The first step is the reaction of 1,4-cyclohexadiene with nitrosyl chloride to form 1-nitroso-4-cyclohexene. This compound is then reacted with 2-aminoethanol to form 4-(2-hydroxyethyl)-1-nitrosocyclohexane. The next step involves the reaction of this compound with phthalic anhydride to form 2-(2-hydroxyethyl)phthalimide. This compound is then reacted with cyclooctylmagnesium bromide to form 2-(cyclooctylamino)ethylphthalimide. The final step involves the hydrolysis of this compound to form 2-[(Cyclooctylamino)methyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-[(Cyclooctylamino)methyl]benzoic acid has been extensively studied for its use in treating neuropathic pain and epilepsy. It has also been studied for its potential use in treating anxiety, insomnia, and bipolar disorder. 2-[(Cyclooctylamino)methyl]benzoic acid has been shown to be effective in reducing pain and improving sleep in patients with neuropathic pain. It has also been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy.

Eigenschaften

Produktname |

2-[(Cyclooctylamino)methyl]benzoic acid |

|---|---|

Molekularformel |

C16H23NO2 |

Molekulargewicht |

261.36 g/mol |

IUPAC-Name |

2-[(cyclooctylamino)methyl]benzoic acid |

InChI |

InChI=1S/C16H23NO2/c18-16(19)15-11-7-6-8-13(15)12-17-14-9-4-2-1-3-5-10-14/h6-8,11,14,17H,1-5,9-10,12H2,(H,18,19) |

InChI-Schlüssel |

VYVZJMVSRCTNEG-UHFFFAOYSA-N |

SMILES |

C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O |

Kanonische SMILES |

C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({4-[4-(1-Piperidinylsulfonyl)benzyl]phenyl}sulfonyl)piperidine](/img/structure/B271527.png)

![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)

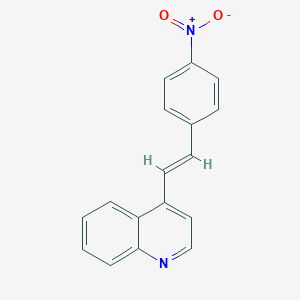

![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)

![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)

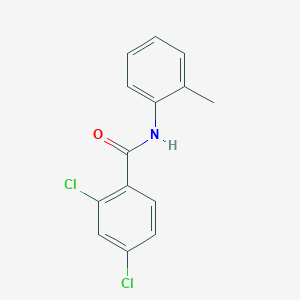

![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)

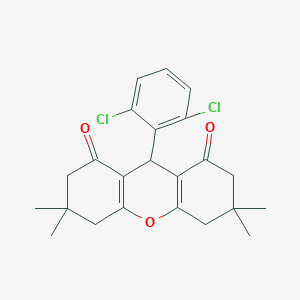

![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)